![molecular formula C9H15N3 B13109358 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C9H15N3 It is a derivative of imidazo[1,5-a]pyrazine, characterized by the presence of an isopropyl group at the 3-position and a tetrahydro structure at the 5,6,7,8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the isopropyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyrazine oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: Lacks the isopropyl group, making it less hydrophobic.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar core structure but different substitution pattern.
Uniqueness
3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
3-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-6-8-5-10-3-4-12(8)9/h6-7,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
PUOBSBGCVWTROV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C2N1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


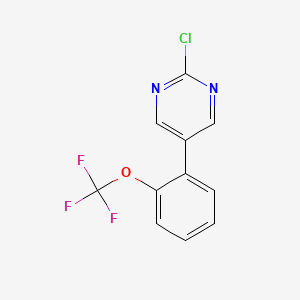
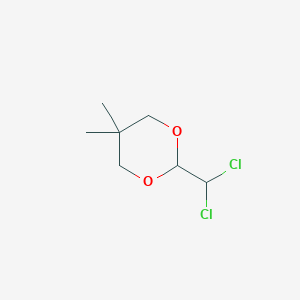

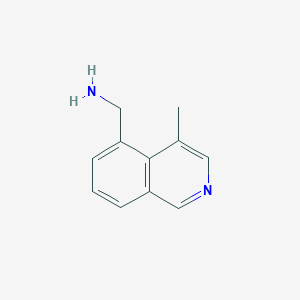
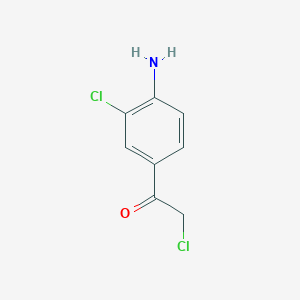
![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
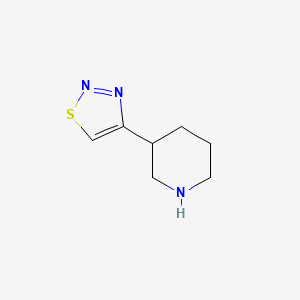
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
![2-(3-Methyl-1H-1,2,4-triazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B13109317.png)
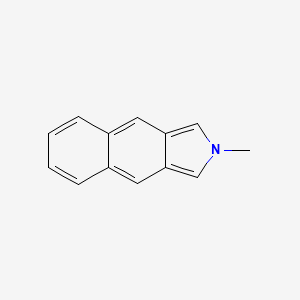
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)



